molecular formula C8H7BrN2O4 B1287134 Methyl 2-amino-5-bromo-3-nitrobenzoate CAS No. 636581-61-8

Methyl 2-amino-5-bromo-3-nitrobenzoate

Cat. No. B1287134
M. Wt: 275.06 g/mol
InChI Key: AVBOYXHZYFHVJS-UHFFFAOYSA-N
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Patent
US08481544B2

Procedure details

A stirred suspension of 5-Bromo-3-nitro-2-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester (8 g, 21.56 mmol) in methanol (150 ml) was treated with hydrochloric acid (6M, 75 ml) and heated at 80° C. for 16 h. After cooling to ambient temperature, the yellow solid was collected by filtration and washed with cold water and dried in vacuo to give 2-Amino-5-bromo-3-nitro-benzoic acid methyl ester (5.0 g, 84%).
Name
5-Bromo-3-nitro-2-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:21])[C:4]1[CH:9]=[C:8]([Br:10])[CH:7]=[C:6]([N+:11]([O-:13])=[O:12])[C:5]=1[NH:14]C(=O)C(F)(F)F.Cl>CO>[CH3:1][O:2][C:3](=[O:21])[C:4]1[CH:9]=[C:8]([Br:10])[CH:7]=[C:6]([N+:11]([O-:13])=[O:12])[C:5]=1[NH2:14]

Inputs

Step One
Name
5-Bromo-3-nitro-2-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester
Quantity
8 g
Type
reactant
Smiles
COC(C1=C(C(=CC(=C1)Br)[N+](=O)[O-])NC(C(F)(F)F)=O)=O
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
FILTRATION
Type
FILTRATION
Details
the yellow solid was collected by filtration
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C(=CC(=C1)Br)[N+](=O)[O-])N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.